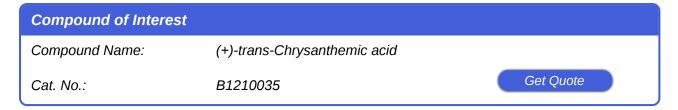


# Spectroscopic Data and Experimental Protocols for (+)-trans-Chrysanthemic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-trans-chrysanthemic acid**, a key intermediate in the synthesis of pyrethroid insecticides. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and standardized experimental protocols.

### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analyses of **(+)-trans-chrysanthemic acid**.

# Table 1: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.0	br s	-	-COOH
4.95	d	8.1	=CH-
2.10	dd	8.1, 5.4	-CH-CH=
1.72	S	-	=C-CH₃
1.70	S	-	=C-CH₃
1.35	d	5.4	-СН-СООН
1.25	S	-	gem-CH₃ (trans)
1.15	S	-	gem-CH₃ (cis)

Solvent: CDCl<sub>3</sub>. The broad singlet at ~12.0 ppm for the carboxylic acid proton is characteristic and may vary in chemical shift and may not always be observed depending on the sample conditions.

# Table 2: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
~179.0	-СООН
~135.0	=C(CH <sub>3</sub> ) <sub>2</sub>
~122.0	=CH-
~35.0	C(CH <sub>3</sub> ) <sub>2</sub>
~32.0	-CH-COOH
~29.0	-CH-CH=
~25.5	=C-CH <sub>3</sub>
~20.0	gem-CH₃ (trans)
~18.5	=C-CH <sub>3</sub>
~15.0	gem-CH₃ (cis)

Solvent: CDCl<sub>3</sub>. Assignments are based on data from analogous compounds and predictive models.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~3100	Medium	=C-H stretch (Vinylic)
~3000	Medium	C-H stretch (Alkyl)
~1720	Strong	C=O stretch (Carboxylic acid)
~1650	Medium	C=C stretch (Alkene)
1300-1400	Medium	C-O stretch

The IR spectrum of chrysanthemic acid is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong carbonyl absorption.[1]



Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment Ion
168	Moderate	[M] <sup>+</sup> (Molecular Ion)
123	High	[M - COOH]+
107	Moderate	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>
81	High	[C <sub>6</sub> H <sub>9</sub> ]+
67	Moderate	[C₅H <sub>7</sub> ]+
41	High	[C₃H₅] <sup>+</sup>

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of a carboxylic acid, showing a prominent loss of the carboxyl group.[2]

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on the specific instrumentation and experimental requirements.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- 1. Sample Preparation:
- Accurately weigh 5-10 mg of (+)-trans-chrysanthemic acid for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the instrument (typically around 4-5 cm).
- · Cap the NMR tube securely.
- 2. Instrumentation and Data Acquisition:



- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: CDCl<sub>3</sub>.
- Temperature: Room temperature.
- ¹H NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64, depending on the desired signal-to-noise ratio.
  - Relaxation delay: 1-2 seconds.
  - Spectral width: 0-14 ppm.
- <sup>13</sup>C NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Number of scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

#### Infrared (IR) Spectroscopy

- 1. Sample Preparation:
- For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of neat (+)-transchrysanthemic acid directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- 2. Instrumentation and Data Acquisition:



- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm<sup>-1</sup>).

#### Mass Spectrometry (MS)

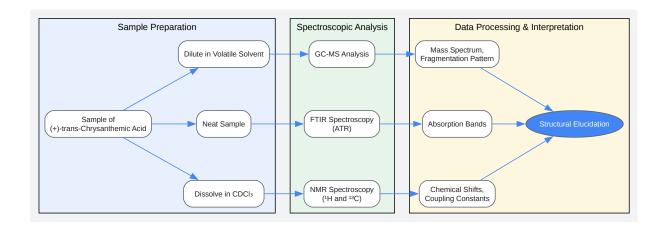
- 1. Sample Introduction and Ionization:
- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Sample Preparation: Prepare a dilute solution of (+)-trans-chrysanthemic acid in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
- 2. Gas Chromatography (GC) Method:
- Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase to 250 °C at a rate of 10 °C/min.



- Final hold: Hold at 250 °C for 5 minutes.
- 3. Mass Spectrometry (MS) Method:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

#### **Visualizations**

The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of **(+)-trans-chrysanthemic acid**.



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